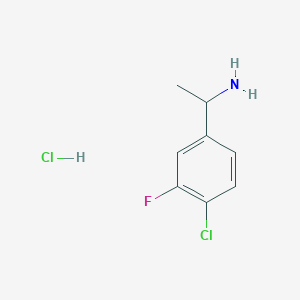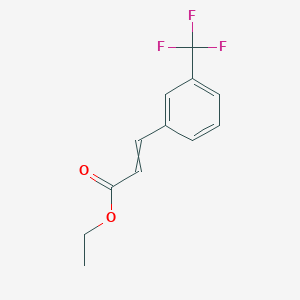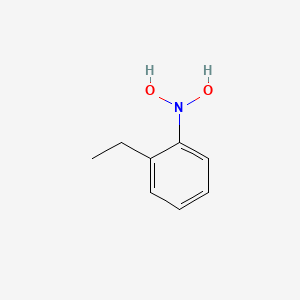![molecular formula C10H14N5NaO10P2 B7887411 sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B7887411.png)
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. They are known for their ability to form inclusion complexes with various guest molecules, enhancing the solubility, stability, and bioavailability of these molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclodextrin inclusion complexes are typically prepared through various methods, including co-precipitation, kneading, and freeze-drying. The choice of method depends on the specific guest molecule and desired properties of the complex.
Co-precipitation: This method involves dissolving both the cyclodextrin and the guest molecule in a suitable solvent, followed by the addition of a non-solvent to precipitate the complex.
Kneading: In this method, the cyclodextrin and guest molecule are mixed with a small amount of solvent and kneaded to form the inclusion complex.
Freeze-drying: This method involves freezing a solution of the cyclodextrin and guest molecule, followed by sublimation of the solvent under reduced pressure to obtain the complex.
Industrial Production Methods
Industrial production of cyclodextrin inclusion complexes often involves large-scale co-precipitation or spray-drying techniques. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the complex with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclodextrin inclusion complexes undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the functional groups on the cyclodextrin molecule.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclodextrin derivatives with enhanced solubility, stability, and bioavailability.
Aplicaciones Científicas De Investigación
Cyclodextrin inclusion complexes have a wide range of scientific research applications, including:
Chemistry: They are used to enhance the solubility and stability of various chemical compounds.
Biology: Cyclodextrins are used to study the interactions between host and guest molecules.
Medicine: They are used to improve the bioavailability and stability of pharmaceutical compounds.
Industry: Cyclodextrins are used in the food industry to enhance the stability and solubility of food additives.
Mecanismo De Acción
The mechanism of action of cyclodextrin inclusion complexes involves the formation of a host-guest complex, where the guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule and its interactions with the cyclodextrin.
Comparación Con Compuestos Similares
Cyclodextrin inclusion complexes are unique in their ability to form stable host-guest complexes with a wide range of molecules. Similar compounds include:
Beta-Cyclodextrin: Composed of seven glucose units, it forms inclusion complexes with various guest molecules.
Gamma-Cyclodextrin: Composed of eight glucose units, it has a larger cavity and can encapsulate larger guest molecules.
Alpha-Cyclodextrin: Composed of six glucose units, it forms inclusion complexes with smaller guest molecules.
Cyclodextrin inclusion complexes are unique in their ability to enhance the solubility, stability, and bioavailability of guest molecules, making them valuable in various scientific research applications.
Propiedades
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEHFIIOXORNJT-MCDZGGTQSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5NaO10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride](/img/structure/B7887339.png)
![1-[2-[(1-Ethoxy-1-oxidanylidene-pentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid; 2-methylpropan-2-amine](/img/structure/B7887347.png)

![(+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid](/img/structure/B7887361.png)










